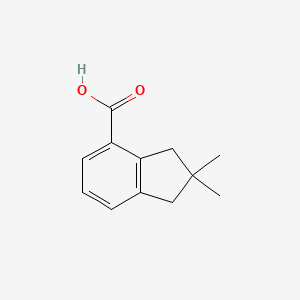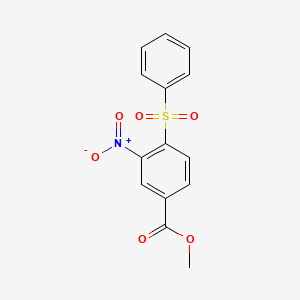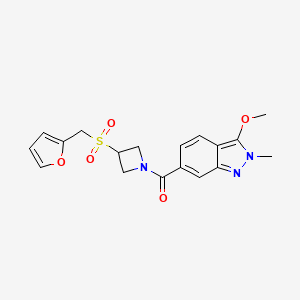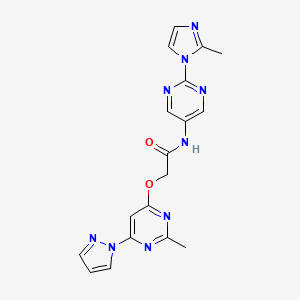![molecular formula C25H30N4O5 B2483879 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate CAS No. 1351587-31-9](/img/structure/B2483879.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the piperazine ring could potentially exist in multiple conformations due to its flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzimidazole and piperazine groups. Benzimidazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions . Piperazines can act as bidentate ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole group could contribute to its aromaticity and potentially its planarity .Applications De Recherche Scientifique
Antiviral Activity
Benzimidazole derivatives have been found to exhibit antiviral activity . They can potentially be used in the development of new drugs for the treatment of various viral infections.
Antitumor Activity
Benzimidazole derivatives have shown potential in the treatment of cancer . They can interact with cancer cells and inhibit their growth, making them a promising area of research in oncology.
Antihypertensive Activity
Compounds containing the benzimidazole nucleus have been found to exhibit antihypertensive activity . They could potentially be used in the development of new drugs for the treatment of hypertension.
Proton Pump Inhibitory Activity
Benzimidazole derivatives have been found to inhibit proton pumps . This makes them potentially useful in the treatment of conditions like acid reflux and peptic ulcers.
Anthelmintic Activity
Benzimidazole derivatives have been found to exhibit anthelmintic activity . They could potentially be used in the development of new drugs for the treatment of parasitic worm infections.
Antimicrobial Activity
Compounds containing the benzimidazole nucleus have been found to exhibit antimicrobial activity . They could potentially be used in the development of new drugs for the treatment of various bacterial infections.
Anti-inflammatory Activity
Benzimidazole derivatives have been found to exhibit anti-inflammatory activity . They could potentially be used in the development of new drugs for the treatment of various inflammatory conditions.
Synthesis of Other Compounds
Benzimidazole derivatives can be used as intermediates in the synthesis of other compounds . They can be used to create a wide range of other substances with various properties and applications.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O.C2H2O4/c1-23(2,3)18-10-8-17(9-11-18)22(28)27-14-12-26(13-15-27)16-21-24-19-6-4-5-7-20(19)25-21;3-1(4)2(5)6/h4-11H,12-16H2,1-3H3,(H,24,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQJCKBHPBYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)
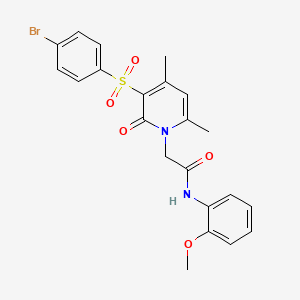
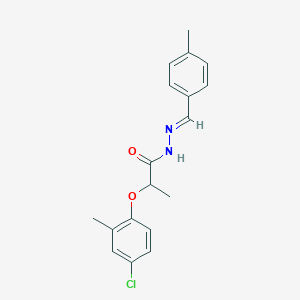
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
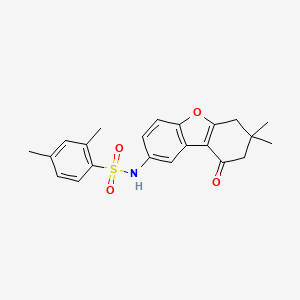
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)
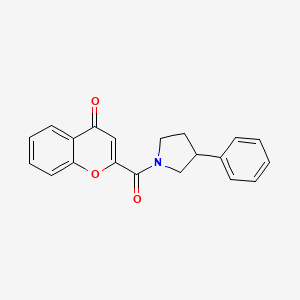
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

